REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6](I)[C:5]([CH3:9])=[CH:4][N:3]=1.C([CH2:13][C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1)(O)=O.P([O-])([O-])([O-])=[O:24].[K+].[K+].[K+].[O:31]1CCOC[CH2:32]1>C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[CH3:32][O:31][C:13](=[O:24])[C:14]1[CH:15]=[CH:16][C:17]([C:6]2[C:5]([CH3:9])=[CH:4][N:3]=[C:2]([F:1])[CH:7]=2)=[CH:18][CH:19]=1 |f:2.3.4.5,7.8.9.10.11,^1:41,42,43,44,45,59,60,61,62,63|
|
Name
|
|
Quantity
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0.9 g
|
Type
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reactant
|
Smiles
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FC1=NC=C(C(=C1)I)C
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Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)CC1=CC=C(C=C1)B(O)O
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Name
|
potassium phosphate
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Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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O1CCOCC1
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Name
|
dichloro[1,1′-bis(diphenylphoshino)ferrocene]palladium (II) dichloromethane adduct
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Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
|
Control Type
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UNSPECIFIED
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Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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cap tube
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Type
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CUSTOM
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Details
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Argon was bubbled through the reaction mixture, which
|
Type
|
CUSTOM
|
Details
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was then sealed
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Type
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ADDITION
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Details
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The reaction mixture was diluted with water
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a red solid, which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica (EtOAc 0 to 40% in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)C1=CC(=NC=C1C)F)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |